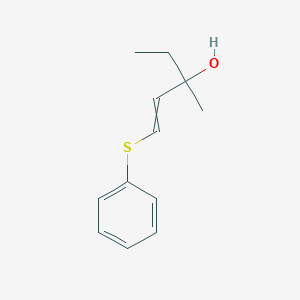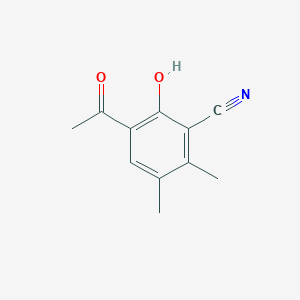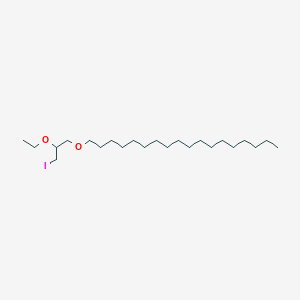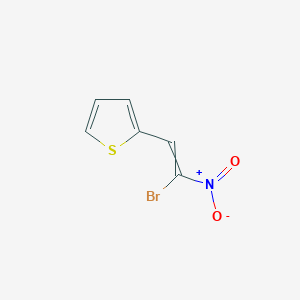
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- is a cyclic hydrocarbon with a unique structure that includes a four-membered ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with an alkene to form the cyclobutene ring . Specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogens or other substituents.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclobutenes .
Scientific Research Applications
Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which Cyclobutene, 3-chloro-1,2,3-trimethyl-4-methylene- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring without substituents.
Cyclopentane: A five-membered ring with similar chemical properties.
Cyclohexane: A six-membered ring that is more stable due to reduced ring strain.
Uniqueness
Its structure allows for a variety of chemical modifications, making it a versatile compound in organic synthesis .
Properties
CAS No. |
90002-77-0 |
|---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
3-chloro-1,2,3-trimethyl-4-methylidenecyclobutene |
InChI |
InChI=1S/C8H11Cl/c1-5-6(2)8(4,9)7(5)3/h2H2,1,3-4H3 |
InChI Key |
TWZLHDRFKVUAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C1=C)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
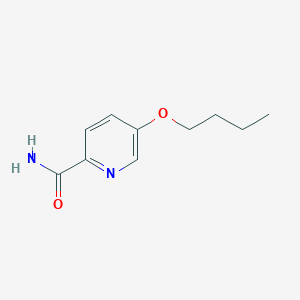
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
